
(3,3-Dimethylbutyl)diethoxymethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylbutyl)diethoxymethylsilane is an organosilicon compound that features a silicon atom bonded to a (3,3-dimethylbutyl) group, a diethoxymethyl group, and a hydrogen atom. This compound is part of a broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)diethoxymethylsilane typically involves the reaction of (3,3-dimethylbutyl)magnesium bromide with diethoxymethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(3,3-Dimethylbutyl)MgBr+(EtO)2MeSiCl→(3,3-Dimethylbutyl)(EtO)2MeSi+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylbutyl)diethoxymethylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Oxidation: Can be oxidized to form silanols or siloxanes.
Substitution: Reacts with nucleophiles to replace the ethoxy groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Oxidation: Silanols or siloxanes.
Substitution: Substituted silanes with new functional groups.
Applications De Recherche Scientifique
(3,3-Dimethylbutyl)diethoxymethylsilane is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylbutyl)diethoxymethylsilane involves the formation of stable Si-C and Si-O bonds. The compound can interact with various molecular targets through these bonds, leading to modifications in the physical and chemical properties of the target molecules. The pathways involved include hydrolysis, oxidation, and substitution reactions, which allow the compound to exert its effects in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,3-Dimethylbutyl)dimethylchlorosilane
- (3,3-Dimethylbutyl)triethoxysilane
- (3,3-Dimethylbutyl)dimethoxymethylsilane
Uniqueness
(3,3-Dimethylbutyl)diethoxymethylsilane is unique due to its specific combination of a (3,3-dimethylbutyl) group and diethoxymethyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C11H26O2Si |
|---|---|
Poids moléculaire |
218.41 g/mol |
Nom IUPAC |
3,3-dimethylbutyl-diethoxy-methylsilane |
InChI |
InChI=1S/C11H26O2Si/c1-7-12-14(6,13-8-2)10-9-11(3,4)5/h7-10H2,1-6H3 |
Clé InChI |
XKRUHUHQRBBYML-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(CCC(C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
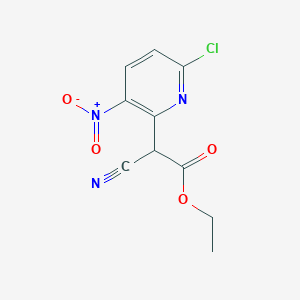
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
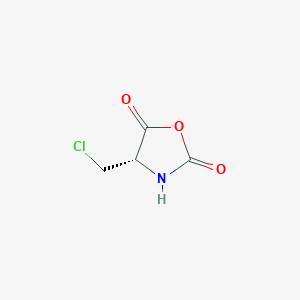
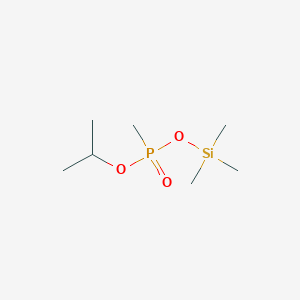
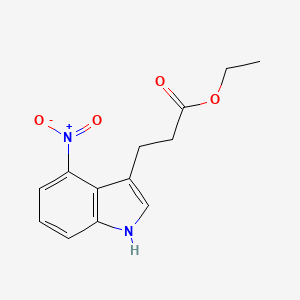
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)
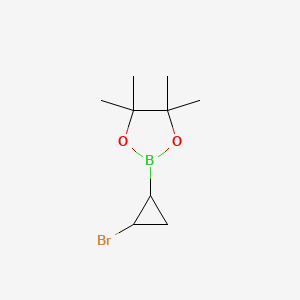

![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)

![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
